molecular formula C18H10ClN3O B565940 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone CAS No. 1797996-68-9

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

Cat. No. B565940
M. Wt: 319.748
InChI Key: JTVGKEKUOUELJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (4-CQM) is a synthetic organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 4-CQM is a highly reactive compound, and its properties have been studied extensively in the past few decades. 4-CQM has been used in the production of various drugs, as well as in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial and Antimalarial Agents

Compounds structurally similar to 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone have been explored for their potential as antimicrobial and antimalarial agents. Studies have synthesized derivatives like 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, showing promising antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum (Parthasaradhi et al., 2015). Additionally, other novel derivatives containing (5-(2-chloroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones moieties have demonstrated significant antibacterial and antifungal activity, with certain compounds showing remarkable activity against all tested microbial strains (Desai et al., 2016).

Anticancer Activity

Quinoline derivatives have been extensively studied for their potential anticancer activity. A series of new isoxazolyl, triazolyl and phenyl based 3-thiophen-2-yl-quinoline derivatives were synthesized and showed potent and selective cytotoxicity against human cancer cell lines. These compounds were also subjected to in vitro inhibition of EGFR-TK and Topo II enzymes, highlighting their potential as new anticancer therapies (Othman et al., 2019).

QSAR Modeling for Toxicity Prediction

Quantitative structure-activity relationship (QSAR) modeling has been applied to 2-Chloroquinoline-3-carbaldehyde derivatives for toxicity prediction. This approach provides insights into the acute toxicity predictions of compounds, facilitating the identification of potentially harmful effects and aiding in the safe design of new chemical entities (Tiwari et al., 2017).

properties

IUPAC Name

(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVGKEKUOUELJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

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